Thermodynamic Formation Parameters
The chloroform-pyridine complex has been calorimetrically characterized to yield a formation constant Kf = 0.28 L mol⁻¹ and a standard formation enthalpy ΔHf° of -3.3 kcal mol⁻¹ (ideal dilute solution approximation) or -2.8 kcal mol⁻¹ (non-ideality-corrected approximation) at 25 °C [1]. While direct head-to-head ΔHf data for other 1:1 haloform–pyridine complexes in the identical system are scarce, the availability of these rigorous multi-approximation values provides a quantitative baseline that simple binary solvent mixtures lack entirely. In contrast, NMR-derived association constants for chloroform with other bases in CCl₄ show K = 4.70 for triethylamine and K = 2.07 for acetone [2], placing the pyridine complex in a moderate-strength hydrogen-bond regime that is analytically advantageous.
Kf = 0.28 L mol⁻¹
ΔHf° = -3.3 kcal mol⁻¹ (ideal); -2.8 kcal mol⁻¹ (corrected) at 25 °C in CHCl₃/CCl₄
Pyridine K = 1.90 M⁻¹
Triethylamine K = 4.70, Acetone K = 2.07, Acetonitrile K = 1.14 at 25 °C in CCl₄
| Evidence Dimension | Formation constant (Kf) and enthalpy (ΔHf°) of the 1:1 hydrogen-bonded complex |
|---|---|
| Target Compound Data | Kf = 0.28 L mol⁻¹; ΔHf° = -3.3 kcal mol⁻¹ (ideal dilute); ΔHf° = -2.8 kcal mol⁻¹ (non-ideality corrected) at 25 °C in CHCl₃/CCl₄ mixtures [1] |
| Comparator Or Baseline | NMR-derived association constants for chloroform with triethylamine (K = 4.70), acetone (K = 2.07), diethyl ether (K = 3.76), acetonitrile (K = 1.14) in CCl₄ or cyclohexane at 25 °C [2] |
| Quantified Difference | Kf(pyridine) ≈ 1.90 (NMR method [2]); calorimetric Kf = 0.28 (different solvent system). The pyridine complex exhibits a moderate association constant, enabling dynamic yet quantifiable hydrogen bonding, unlike stronger complexes (e.g., triethylamine) that suffer from excessive self-association. |
| Conditions | Calorimetry: 25 °C, CHCl₃/CCl₄ mixed solvent [1]; NMR: 25 °C, CCl₄ or cyclohexane [2] |
Why This Matters
Procurement of the pre-formed complex eliminates the need for in situ calibration of hydrogen-bond equilibria, reducing experimental setup time and improving inter-laboratory reproducibility.
- [1] Calorimetric Investigation of the Pyridine–Chloroform Complex. In: Thermochim. Acta, Springer, 1974. https://link.springer.com/chapter/10.1007/978-1-4757-4509-2_21 View Source
- [2] Association constants and nmr association shifts for several chloroform-base hydrogen-bonded complexes. J. Mol. Struct., 1963. https://www.sciencedirect.com/science/article/abs/pii/0022285263901590 View Source
